N-(2,5-dimethoxybenzyl)pentan-3-amine
Description
Properties
Molecular Formula |
C14H23NO2 |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C14H23NO2/c1-5-12(6-2)15-10-11-9-13(16-3)7-8-14(11)17-4/h7-9,12,15H,5-6,10H2,1-4H3 |
InChI Key |
LDUMHLGPZKGQMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Pentan-3-amine with 2,5-Dimethoxybenzyl Halides
The most widely reported method involves the alkylation of pentan-3-amine with 2,5-dimethoxybenzyl chloride or bromide in the presence of a base. This approach leverages nucleophilic substitution, where the amine attacks the electrophilic benzyl halide.
Reaction Conditions and Optimization
- Base : Potassium carbonate (K₂CO₃) or tertiary amines (e.g., triethylamine, diisopropylethylamine) are commonly used to deprotonate the amine, enhancing its nucleophilicity.
- Solvent : Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM) are preferred for their ability to stabilize ionic intermediates.
- Temperature : Reactions typically proceed at 20–80°C, with higher temperatures accelerating kinetics but risking side reactions.
Example Procedure:
- Reactants :
- Pentan-3-amine (1.0 equiv)
- 2,5-Dimethoxybenzyl chloride (1.2 equiv)
- K₂CO₃ (2.0 equiv) in DMF
- Process : Stir the mixture at 60°C for 12 hours.
- Work-up : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
- Yield : ~75–85%.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 12–24 hours | |
| Temperature | 60°C | |
| Solvent | DMF | |
| Base | K₂CO₃ | |
| Yield | 75–85% |
Reductive Amination of 2,5-Dimethoxybenzaldehyde with Pentan-3-amine
While less common, reductive amination offers an alternative route when 2,5-dimethoxybenzyl halides are unavailable. This method involves condensing pentan-3-amine with 2,5-dimethoxybenzaldehyde followed by reduction of the intermediate imine.
Reaction Mechanism:
- Imine Formation : The amine reacts with the aldehyde to form a Schiff base.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduces the imine to the amine.
Example Procedure:
- Reactants :
- 2,5-Dimethoxybenzaldehyde (1.0 equiv)
- Pentan-3-amine (1.5 equiv)
- NaBH(OAc)₃ (1.2 equiv) in DCM
- Process : Stir at room temperature for 24 hours under inert atmosphere.
- Work-up : Extract with DCM, wash with brine, and purify via flash chromatography.
- Yield : ~60–70%.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reducing Agent | NaBH(OAc)₃ | |
| Solvent | DCM | |
| Reaction Time | 24 hours | |
| Yield | 60–70% |
Catalytic Methods for Enhanced Efficiency
Transition-metal catalysis has been explored to improve selectivity and reduce reaction times. For instance, palladium or ruthenium complexes facilitate coupling reactions under milder conditions.
Palladium-Catalyzed Amination:
Advantages :
- Tolerance for sensitive functional groups.
- Shorter reaction times compared to traditional alkylation.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Alkylation | High yield, simple conditions | Requires benzyl halide | 75–85% |
| Reductive Amination | Avoids halide intermediates | Lower yield, extra steps | 60–70% |
| Catalytic Amination | Mild conditions, fast | Costly catalysts | 80–90% |
Key Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(2,5-DIMETHOXYPHENYL)METHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, cyanides, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(2,5-DIMETHOXYPHENYL)METHYLAMINE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-DIMETHOXYPHENYL)METHYLAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
(a) N-(2-Bromo-4,5-dimethoxybenzyl)pentan-3-amine
- Structure : Differs by a bromine substituent at the 2-position and methoxy groups at 4,5-positions (vs. 2,5-dimethoxy in the target compound).
- Molecular Formula: C₁₄H₂₂BrNO₂ (vs. C₁₄H₂₃NO₂ for the target compound).
- The altered methoxy positions (4,5 vs. 2,5) could affect electronic properties and binding affinity to biological targets .
(b) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Contains a benzamide core with a hydroxy-1,1-dimethylethyl group instead of a pentan-3-amine chain.
- This highlights the importance of functional group selection in catalytic applications .
(c) 2,5-Dimethoxybenzyl Alcohol
- Structure : Lacks the pentan-3-amine chain, featuring only the 2,5-dimethoxybenzyl group with a hydroxyl substituent.
- Applications : Detected in catalyzed alkaline-pretreated liquor (APL) as a degradation product, suggesting it may serve as a synthetic intermediate or metabolite of more complex benzylamine derivatives .
Pharmacologically Relevant Derivatives
(a) N-(2,5-Dimethoxybenzyl)-2-¹⁸F-fluoroacetamide
Data Table: Comparative Analysis
Research Findings and Implications
Electronic and Steric Effects : The position and type of substituents (e.g., bromine vs. methoxy) significantly alter electronic properties. For example, bromine in N-(2-bromo-4,5-dimethoxybenzyl)pentan-3-amine may enhance electrophilicity, enabling participation in Suzuki-Miyaura cross-coupling reactions .
Biological Activity : The 2,5-dimethoxybenzyl group appears critical for brain-targeted applications, as seen in the TSPO-targeting PET tracer. This suggests that N-(2,5-dimethoxybenzyl)pentan-3-amine could be a precursor for neuroactive compounds .
Degradation Pathways : The detection of 2,5-dimethoxybenzyl alcohol in APL underscores the environmental stability and metabolic fate of benzylamine derivatives, warranting further study on biodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
